(1-Ethyl-1H-imidazol-2-yl)methanol
Overview
Description
“(1-Ethyl-1H-imidazol-2-yl)methanol” is a chemical compound with the empirical formula C6H10N2O . It is a useful synthetic intermediate for solid phase synthesis of polyamides containing imidazole .
Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Scientific Research Applications
Synthesis and Chemical Applications :
- (1-Methyl-1H-imidazol-2-yl)methanol derivatives have been synthesized and converted into carbonyl compounds, indicating potential in organic synthesis and as a precursor for other chemicals (Ohta, Hayakawa, Nishimura & Okamoto, 1987).
- The synthesis, structure, and properties of bis(2-(1-ethyl-1H-imidazol-4-yl)acetate) copper(II) demonstrate its role in coordination chemistry and potential applications in material science (Banerjee et al., 2013).
- The preparation of (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol through a multi-step process shows its potential as a precursor for biomimetic chelating ligands (Gaynor, McIntyre & Creutz, 2023).
Biomedical Research and Drug Development :
- The synthesis of bipyridine analogues of metomidate for conjugate formation with the 99mTc(I)-tricarbonyl complex indicates its utility in developing radiopharmaceuticals (Schweifer et al., 2010).
- The development of hypoxia-activated prodrugs by conjugating (1-methyl-2-nitro-1H-imidazol-5-yl)methanol with 7-ethyl-10-hydroxy camptothecin (SN-38) reflects its role in creating targeted cancer therapies (Jin, Zhang & Lu, 2017).
Material Science and Catalysis :
- Research on heterogeneous catalysts in the alkylation of imidazoles with alcohols demonstrates its importance in chemical reactions and potential industrial applications (Gitis, Neumoeva & Isagulyants, 1994).
- The use of imidazole-based molecules as corrosion inhibitors for carbon steel in an acidic medium, with experimental and molecular modelling approaches, highlights its practical applications in material preservation and engineering (Costa et al., 2021).
Environmental and Green Chemistry :
- The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y for oxidation reactions is an example of its application in creating efficient and reusable catalysts for environmental and industrial processes (Ghorbanloo & Alamooti, 2017).
properties
IUPAC Name |
(1-ethylimidazol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c1-2-8-4-3-7-6(8)5-9/h3-4,9H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEQHVNOKQUFFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20342353 | |
Record name | (1-Ethyl-1H-imidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Ethyl-1H-imidazol-2-yl)methanol | |
CAS RN |
63634-44-6 | |
Record name | (1-Ethyl-1H-imidazol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20342353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-ethyl-1H-imidazol-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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